molecular formula C11H9NO3 B14248707 2-Prop-2-enoxy-3,1-benzoxazin-4-one CAS No. 184944-83-0

2-Prop-2-enoxy-3,1-benzoxazin-4-one

Cat. No.: B14248707
CAS No.: 184944-83-0
M. Wt: 203.19 g/mol
InChI Key: YXDVRUYLFGEDSW-UHFFFAOYSA-N
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Description

2-Prop-2-enoxy-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a prop-2-enoxy substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoxy-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method allows for the formation of the benzoxazinone ring under mild conditions, resulting in high yields and simplified workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoxy-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.

    Substitution: The prop-2-enoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different functional groups attached to the benzoxazinone core. These derivatives may exhibit unique chemical and physical properties.

Scientific Research Applications

2-Prop-2-enoxy-3,1-benzoxazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Prop-2-enoxy-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The exact molecular targets and pathways depend on the specific application and the nature of the benzoxazinone derivative.

Comparison with Similar Compounds

2-Prop-2-enoxy-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

184944-83-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-prop-2-enoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H9NO3/c1-2-7-14-11-12-9-6-4-3-5-8(9)10(13)15-11/h2-6H,1,7H2

InChI Key

YXDVRUYLFGEDSW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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